An In-depth Technical Guide to Benzyl (4-chloropyridin-2-yl)carbamate (CAS: 1073372-14-1)
An In-depth Technical Guide to Benzyl (4-chloropyridin-2-yl)carbamate (CAS: 1073372-14-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Benzyl (4-chloropyridin-2-yl)carbamate, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its potential applications based on the broader class of carbamate-containing compounds.
Introduction and Physicochemical Properties
Benzyl (4-chloropyridin-2-yl)carbamate is a substituted pyridine derivative incorporating a benzyl carbamate moiety. The carbamate group is a crucial structural motif in numerous approved drugs and prodrugs, valued for its chemical and proteolytic stability, as well as its ability to act as a peptide bond isostere, which can enhance cell membrane permeability.[1] The presence of a chlorinated pyridine ring suggests potential for this molecule to serve as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly as a building block for kinase inhibitors, where pyridinyl scaffolds are common.
The core structure combines the aromaticity of the pyridine and benzene rings with the functionality of the carbamate linker. The chlorine atom at the 4-position of the pyridine ring offers a site for further chemical modification through nucleophilic substitution reactions, enhancing its utility as a synthetic intermediate.
Table 1: Physicochemical Properties of Benzyl (4-chloropyridin-2-yl)carbamate
| Property | Value | Source |
| CAS Number | 1073372-14-1 | [2] |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 262.7 g/mol | [2] |
| IUPAC Name | benzyl (4-chloropyridin-2-yl)carbamate | [2] |
| InChI Key | JRUBDXQQRNCVIK-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The synthesis of Benzyl (4-chloropyridin-2-yl)carbamate is a two-step process commencing with the synthesis of the key intermediate, 2-amino-4-chloropyridine, followed by its carbamoylation with benzyl chloroformate.
Synthesis of 2-Amino-4-chloropyridine
Several synthetic routes to 2-amino-4-chloropyridine have been reported. A common and scalable method involves the Hofmann rearrangement of 4-chloropyridine-2-carboxamide, which is itself derived from 2-picolinic acid.[3]
Experimental Protocol: Synthesis of 2-Amino-4-chloropyridine
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Chlorination of 2-Picolinic Acid: To 116 g of thionyl chloride, slowly add 40 g of 2-picolinic acid. Add 1 g of N,N-dimethylformamide (DMF) and reflux the mixture for 2-16 hours, monitoring the reaction progress by TLC until all starting material is consumed.[3] After completion, recover the excess thionyl chloride by distillation to obtain 4-chloropyridine-2-carbonyl chloride.[3]
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Amidation: Dissolve the resulting 4-chloropyridine-2-carbonyl chloride in 200 mL of 1,4-dioxane and bubble ammonia gas through the solution for 5-16 hours.[3] Monitor the reaction by TLC. Upon completion, remove the majority of the solvent under reduced pressure and cool the mixture to 0-5 °C to precipitate a white solid.[3] Filter and dry the solid to yield 4-chloropyridine-2-carboxamide.[3]
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Hofmann Rearrangement: Prepare an aqueous solution of calcium hypochlorite by dissolving 78 g of calcium hypochlorite in 1 liter of water.[3] Add 35 g of the 4-chloropyridine-2-carboxamide in portions to this solution.[3] Heat the reaction mixture to 60-80 °C until the starting material is consumed (monitor by TLC).[3] Cool the reaction to room temperature and extract with dichloromethane.[3] Dry the combined organic phases over anhydrous sodium sulfate, remove the solvent under reduced pressure, and recrystallize the crude product from ethanol to obtain 2-amino-4-chloropyridine as a white solid.[3]
Caption: A proposed workflow for the biological screening of the title compound.
Conclusion
Benzyl (4-chloropyridin-2-yl)carbamate is a readily synthesizable molecule with significant potential as a building block in medicinal chemistry. Its combination of a protected amine on a pyridine scaffold and a reactive chlorine handle makes it an attractive starting point for the generation of diverse compound libraries. While its own biological activity remains to be elucidated, the well-established importance of the carbamate and 2-aminopyridine motifs in drug discovery provides a strong rationale for its investigation in various therapeutic and agrochemical areas. This guide provides the foundational chemical knowledge to enable researchers to synthesize, characterize, and explore the potential of this versatile compound.
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